A Comprehensive Technical Guide to 2-(2,2,2-Trifluoroethyl)piperazine: A Privileged Scaffold in Modern Medicinal Chemistry
A Comprehensive Technical Guide to 2-(2,2,2-Trifluoroethyl)piperazine: A Privileged Scaffold in Modern Medicinal Chemistry
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-(2,2,2-Trifluoroethyl)piperazine, a fluorinated heterocyclic building block of significant interest in contemporary drug discovery. We will delve into its chemical identity, exploring the nuances of its isomeric forms, and provide a detailed overview of its physicochemical properties, synthesis, and applications. The incorporation of the trifluoroethyl moiety onto the robust piperazine scaffold imparts unique characteristics that are increasingly exploited to optimize the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.
Deciphering the Chemical Identity: Isomerism and CAS Registry Numbers
A critical first step in working with 2-(2,2,2-Trifluoroethyl)piperazine is to recognize the existence of constitutional isomers and stereoisomers, each with a unique CAS Registry Number. The position of the trifluoroethyl group on the piperazine ring fundamentally alters the molecule's properties and dictates its synthetic accessibility.
The primary isomers of interest are:
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2-(2,2,2-Trifluoroethyl)piperazine : The trifluoroethyl group is attached to a carbon atom of the piperazine ring. This substitution creates a chiral center, leading to two enantiomers (R and S) and a racemic mixture.
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1-(2,2,2-Trifluoroethyl)piperazine : The trifluoroethyl group is attached to one of the nitrogen atoms of the piperazine ring. This is an achiral molecule.
This guide will focus on the C-substituted isomers, particularly the readily available building blocks, while also providing relevant information on the N-substituted counterpart for comparative purposes.
Physicochemical Properties: The Impact of Fluorination
The introduction of a trifluoromethyl group has a profound effect on the physicochemical properties of the piperazine scaffold. These modifications are often sought after in drug design to enhance metabolic stability, membrane permeability, and binding affinity.
| Property | 1-(2,2,2-Trifluoroethyl)piperazine | (S)-2-(2,2,2-Trifluoro-ethyl)-piperazine | Key Considerations in Drug Design |
| CAS Number | 13349-90-1[2][3][4][5] | 1240584-16-0[1] | Accurate identification and sourcing of the correct isomer is crucial for reproducible research. |
| Molecular Formula | C₆H₁₁F₃N₂[2] | C₆H₁₁F₃N₂[1] | The isomeric nature does not change the elemental composition. |
| Molecular Weight | 168.16 g/mol [2] | 168.16 g/mol [1] | Identical molecular weight for both isomers. |
| Boiling Point | 146.5°C at 760 mmHg | Not readily available | The N-substituted isomer has a documented boiling point. |
| Density | 1.139 g/cm³ | Not readily available | The density of the N-substituted isomer is known. |
| LogP | 1.12[3] | Not readily available | A measure of lipophilicity, which influences membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | 2[1] | The C-substituted isomer has two secondary amines, increasing its hydrogen bonding capacity. |
| Hydrogen Bond Acceptors | 2 | 2 | The nitrogen atoms act as hydrogen bond acceptors in both isomers. |
Synthesis Strategies: Accessing the Trifluoroethylated Piperazine Core
The synthesis of trifluoroethylated piperazines requires careful consideration of the desired isomer. Different synthetic routes are employed for N-alkylation versus C-alkylation.
Synthesis of 1-(2,2,2-Trifluoroethyl)piperazine
The most direct route to the N-substituted isomer involves the alkylation of piperazine with a suitable 2,2,2-trifluoroethylating agent.
Protocol: N-Alkylation of Piperazine
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Reactants : Piperazine (excess), 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) or a similar reactive trifluoroethyl derivative.
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Solvent : A polar aprotic solvent such as acetonitrile or DMF.
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Base : A non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct.
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Procedure : a. Dissolve piperazine and DIPEA in the chosen solvent and cool the mixture in an ice bath. b. Add the 2,2,2-trifluoroethylating agent dropwise to the solution. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). d. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Purify the product by column chromatography.
The use of a large excess of piperazine helps to minimize the formation of the undesired N,N'-bis(2,2,2-trifluoroethyl)piperazine byproduct.
Caption: Synthetic workflow for 1-(2,2,2-Trifluoroethyl)piperazine.
Synthesis of 2-(2,2,2-Trifluoroethyl)piperazine
The synthesis of the C-substituted isomer is more complex and often involves multi-step sequences. One plausible approach involves the construction of the piperazine ring from a chiral precursor already containing the trifluoroethyl moiety.
Conceptual Synthetic Pathway:
A potential strategy could involve the use of a chiral amino alcohol precursor which can be elaborated into the piperazine ring. The development of novel synthetic methodologies, including photoredox catalysis, has opened up new avenues for the C-functionalization of piperazines[6]. These advanced methods can provide more direct access to C-substituted piperazines, which have traditionally been challenging to synthesize[6].
Applications in Drug Discovery: A Privileged Scaffold
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs[7][8][9][10][11]. Its presence can enhance aqueous solubility and provide a versatile handle for synthetic modification. The addition of a trifluoroethyl group further augments its utility.
Key Advantages of the 2-(2,2,2-Trifluoroethyl)piperazine Moiety:
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Metabolic Stability : The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
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Modulation of Basicity : The electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the piperazine nitrogens, which can be fine-tuned to optimize target engagement and reduce off-target effects.
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Enhanced Binding Affinity : The trifluoromethyl group can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.
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Improved Lipophilicity : Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
The versatile structure of piperazine allows for the development of new bioactive molecules for a wide range of diseases[12]. Its derivatives are readily modifiable to achieve desired pharmacological activity[12]. The two nitrogen atoms in the piperazine ring provide a large polar surface area and opportunities for hydrogen bonding, often leading to improved water solubility and oral bioavailability[12].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(2,2,2-trifluoroethyl)piperazine and its derivatives.
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General Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes[13][14]. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[13].
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Hazards : Based on safety data for related piperazine compounds, potential hazards may include skin and eye irritation or burns[13][15][16]. Some piperazine derivatives are classified as harmful if swallowed[17].
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Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids[13]. The compound may be light-sensitive and hygroscopic[13][15].
Always consult the specific Safety Data Sheet (SDS) for the particular isomer and supplier you are using for comprehensive safety information.
Caption: Key safety and handling considerations.
Conclusion
2-(2,2,2-Trifluoroethyl)piperazine and its isomers represent a valuable class of building blocks for medicinal chemistry. The strategic incorporation of the trifluoroethyl group onto the privileged piperazine scaffold offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of the distinct properties and synthetic accessibility of the different isomers is paramount for their effective application in the design and development of novel therapeutics. As synthetic methodologies continue to advance, the accessibility and utility of these and other complex fluorinated building blocks are poised to expand, further fueling innovation in drug discovery.
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Programmable Piperazine Synthesis via Organic Photoredox Catalysis. ACS Publications. 2024 Oct 25. Available from: [Link]
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